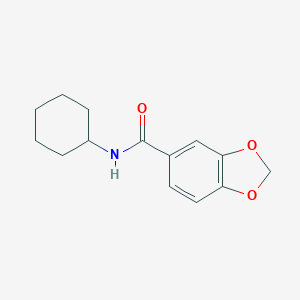![molecular formula C21H26N2O6S B332224 methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B332224.png)
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a dimethoxyphenyl group
Vorbereitungsmethoden
The synthesis of methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves multiple steps, including the formation of the thiophene ring and the introduction of the carbamoyl and dimethoxyphenyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a ligand for studying biological processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or a drug candidate.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to specific biochemical responses. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate include other thiophene derivatives and carbamoyl-substituted compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate
- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
Eigenschaften
Molekularformel |
C21H26N2O6S |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
methyl 5-(diethylcarbamoyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O6S/c1-7-23(8-2)20(25)17-12(3)16(21(26)29-6)19(30-17)22-18(24)13-9-14(27-4)11-15(10-13)28-5/h9-11H,7-8H2,1-6H3,(H,22,24) |
InChI-Schlüssel |
UMPQEFOTUDZBJG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)OC)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B332141.png)
![4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2,4-dimethylphenyl)quinoline](/img/structure/B332143.png)
![4-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B332144.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B332146.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B332147.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B332150.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B332151.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B332154.png)
![3-bromo-5-(4-bromophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332156.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B332158.png)
![2-(2-fluorophenyl)-4-{4-methoxy-3-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332159.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B332163.png)
![Diisopropyl 5-{[2-(4-fluorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332165.png)
